molecular formula C11H12N2O3 B13649427 2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid

2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13649427
M. Wt: 220.22 g/mol
InChI Key: ISCOKBMISRGFFE-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The unique structure of benzimidazoles allows them to interact with various biological targets, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-(2-methoxyethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-methanol derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. The compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and biological applications.

    5-Nitrobenzimidazole: A derivative with a nitro group at the 5-position, known for its antimicrobial properties.

Uniqueness

2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-methoxyethyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-16-5-4-10-12-8-3-2-7(11(14)15)6-9(8)13-10/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ISCOKBMISRGFFE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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